2,3-Bis(furan-2-yl)-6-nitroquinoxaline
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Overview
Description
2,3-Bis(furan-2-yl)-6-nitroquinoxaline is an organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of two furan rings attached to the quinoxaline core, along with a nitro group at the 6-position. The unique structure of this compound makes it an interesting subject of study in various fields, including organic chemistry and materials science.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that contribute to their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the resulting changes in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(furan-2-yl)-6-nitroquinoxaline typically involves the condensation of appropriate furan derivatives with a quinoxaline precursor. One common method includes the reaction of 2-furylamine with 2,3-dichloroquinoxaline in the presence of a base, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(furan-2-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 2,3-Bis(furan-2-yl)-6-aminoquinoxaline.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(furan-2-yl)-6-nitroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(furan-2-yl)quinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoxaline: Lacks the furan rings, resulting in different electronic properties and reactivity.
2,3-Bis(thien-2-yl)-6-nitroquinoxaline: Contains thiophene rings instead of furan rings, leading to different electronic and steric effects.
Uniqueness
2,3-Bis(furan-2-yl)-6-nitroquinoxaline is unique due to the combination of furan rings and a nitro group on the quinoxaline core. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-bis(furan-2-yl)-6-nitroquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4/c20-19(21)10-5-6-11-12(9-10)18-16(14-4-2-8-23-14)15(17-11)13-3-1-7-22-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIXTDVRKYWOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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